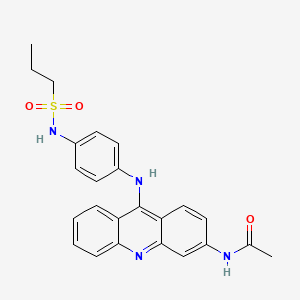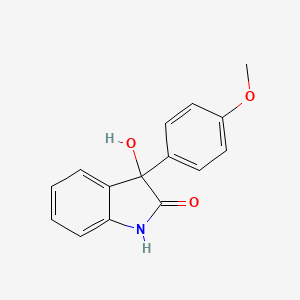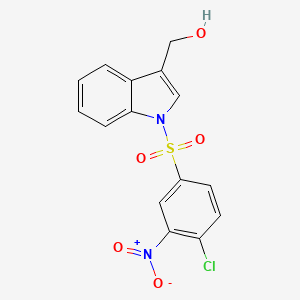
1,4-Dihexadecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihexadecylbenzene is an organic compound with the molecular formula C38H70. It consists of a benzene ring substituted with two hexadecyl (C16) groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihexadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, benzene is reacted with hexadecyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Continuous flow reactors and advanced catalyst systems are employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
1,4-Dihexadecylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound into its corresponding alkylbenzenes or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives. Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products Formed: The major products formed from these reactions include hexadecylbenzene alcohols, hexadecylbenzene ketones, and various nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihexadecylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical environments.
Biology: The compound is utilized in the study of lipid membranes and their interactions with hydrophobic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4-Dihexadecylbenzene exerts its effects involves its interaction with lipid membranes and other hydrophobic surfaces. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Molecular targets include membrane proteins and enzymes that interact with hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Dicyclohexylbenzene
1,4-Diheptylbenzene
1,4-Dioctylbenzene
1,4-Dinonylbenzene
Eigenschaften
Molekularformel |
C38H70 |
|---|---|
Molekulargewicht |
527.0 g/mol |
IUPAC-Name |
1,4-dihexadecylbenzene |
InChI |
InChI=1S/C38H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
InChI-Schlüssel |
IDQPYQHPNWSAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


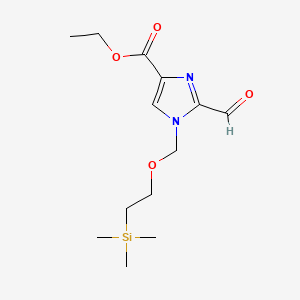
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
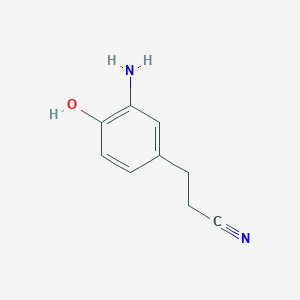
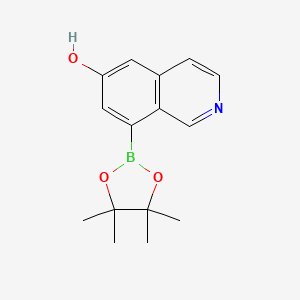
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)

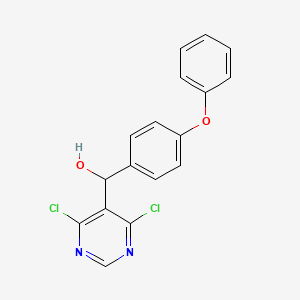
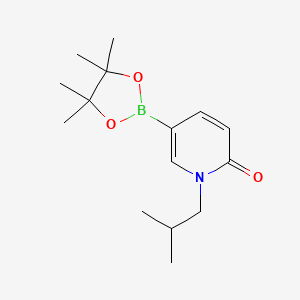
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


